molecular formula C16H19N3O3S B2916495 N-(benzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-56-9

N-(benzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No.: B2916495
CAS No.: 869075-56-9
M. Wt: 333.41
InChI Key: XTXZDDAFYYHNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a synthetic guanidine derivative designed for chemical and pharmaceutical research applications. This compound features a benzenesulfonyl group and a 2-methoxyphenethyl moiety linked by a guanidine bridge, a structure of interest in medicinal chemistry . The benzenesulfonamide class of compounds is well-known for its diverse biological activities, which have historically included antimicrobial, anticonvulsant, and anticancer properties . Furthermore, benzenesulfonyl-containing structures are key intermediates in the stereoselective synthesis of complex heterocycles, such as octahydroindolizine skeletons found in various biologically significant alkaloids . Guanidine-based molecules are also widely utilized in organic synthesis, for instance, as catalysts or reagents in formulation reactions and the preparation of heterocyclic compounds . Researchers may investigate this molecule as a potential pharmacophore for developing new therapeutic agents or as a versatile building block in synthetic chemistry. The presence of the guanidine group offers potential for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-15-10-6-5-7-13(15)11-12-18-16(17)19-23(20,21)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZDDAFYYHNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features Biological Activity pKB/IC50 Values References
Target Compound Benzenesulfonyl, 2-methoxyphenyl ethyl Hypothesized H1/H2 antagonist Not reported
Compound 25 (Cyanoguanidine) Cyanoguanidine, thiazolyl, pyridyl Dual H1/H2 antagonist H1: 8.05; H2: 7.73
CHS 828 Pyridyl, chlorophenoxyhexyl Antitumor (NAMPT inhibitor) IC50: ~10 nM
Cimetidine Imidazolyl, methylthioethyl, cyanoguanidine H2 antagonist H2R pA2: 6.8
N-(3-Methoxyphenyl)guanidine Methoxyphenyl, guanidine Unknown Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.